![molecular formula C18H22N6O B2559540 N~4~-(3,4-dimethylphenyl)-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1105225-51-1](/img/structure/B2559540.png)
N~4~-(3,4-dimethylphenyl)-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-(3,4-dimethylphenyl)-N6-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, substituted with a 3,4-dimethylphenyl group at the N4 position and a tetrahydrofuran-2-ylmethyl group at the N6 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions would be optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure settings.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The pyrazolo[3,4-d]pyrimidine core can be reduced to form different reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Reduced pyrazolo[3,4-d]pyrimidines.
Substitution Products: Various substituted pyrazolo[3,4-d]pyrimidines.
Wissenschaftliche Forschungsanwendungen
The compound has shown promising results in various biological assays, particularly as an inhibitor of specific enzymes and receptors involved in cancer and inflammation.
Antitumor Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-cancer properties. For instance, compounds with similar structural motifs have been synthesized and tested as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. In vitro studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines .
Antiangiogenic Properties
The antiangiogenic potential of the compound is attributed to its ability to inhibit VEGFR-2 and other receptor tyrosine kinases (RTKs). This inhibition disrupts the signaling pathways that promote angiogenesis, thereby limiting tumor growth and metastasis. Case studies have shown that modifications to the pyrazolo[3,4-d]pyrimidine structure can enhance its potency against angiogenesis-related targets .
Inflammation Modulation
The compound's structural features suggest potential anti-inflammatory effects. Pyrazolo[3,4-d]pyrimidines have been reported to modulate inflammatory pathways by inhibiting specific kinases involved in the inflammatory response. This application is particularly relevant in chronic inflammatory diseases where angiogenesis contributes to disease progression.
Synthesis and Functionalization
The synthesis of N~4~-(3,4-dimethylphenyl)-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the cyclocondensation of appropriate precursors followed by functionalization steps to introduce diverse substituents that enhance biological activity. Recent advances in synthetic methodologies have allowed for the efficient production of this compound and its derivatives with tailored properties for specific applications .
Case Studies
Several studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- VEGFR-2 Inhibition : A study synthesized a series of N-substituted pyrazolo[3,4-d]pyrimidines and evaluated their inhibitory effects on VEGFR-2. Results indicated that certain modifications significantly increased potency compared to unmodified compounds .
- Inflammation Models : In vivo studies using animal models of inflammation demonstrated that specific pyrazolo derivatives reduced markers of inflammation and angiogenesis, suggesting therapeutic potential for treating chronic inflammatory conditions .
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents.
Tetrahydrofuran derivatives: Compounds containing tetrahydrofuran rings with different substituents.
Uniqueness: This compound is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other similar compounds.
Biologische Aktivität
N~4~-(3,4-dimethylphenyl)-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realm of oncology and kinase inhibition. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in preclinical studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to mimic adenosine triphosphate (ATP) in kinase binding sites.
The biological activity of pyrazolo[3,4-d]pyrimidines is primarily attributed to their ability to inhibit various kinases. These compounds act as ATP-competitive inhibitors by binding to the ATP-binding pocket of kinases. This mechanism allows them to interfere with cellular signaling pathways that are crucial for cancer cell proliferation and survival.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:
These values indicate that the compound is particularly potent against MCF-7 and HCT-116 cell lines, which are representative models for breast and colorectal cancers, respectively.
Kinase Inhibition Profile
The compound has shown promise as a selective inhibitor of specific kinases involved in tumor growth. In particular, it has been noted for its activity against cyclin-dependent kinases (CDKs) and other oncogenic targets. The following table outlines some notable kinases inhibited by this compound:
Case Studies and Research Findings
Several case studies have highlighted the utility of pyrazolo[3,4-d]pyrimidines in clinical settings. For instance, a study focused on the development of novel CDK inhibitors reported that modifications to the pyrazolo[3,4-d]pyrimidine scaffold led to enhanced selectivity and potency against CDK2. The research indicated that substituents at the N^4 position significantly influenced the overall biological activity.
Clinical Relevance
In clinical trials, compounds similar to this compound have been evaluated for their efficacy in treating various cancers. Notably, drugs such as ibrutinib have established a precedent for this class of compounds in oncology treatment protocols.
Eigenschaften
IUPAC Name |
4-N-(3,4-dimethylphenyl)-6-N-(oxolan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c1-11-5-6-13(8-12(11)2)21-16-15-10-20-24-17(15)23-18(22-16)19-9-14-4-3-7-25-14/h5-6,8,10,14H,3-4,7,9H2,1-2H3,(H3,19,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGSKBLAOOEZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCC4CCCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.